1-Bromo-4-(but-3-yn-1-yl)benzene

PROTACs Linker Design Molecular Spacing

1-Bromo-4-(but-3-yn-1-yl)benzene is a bifunctional aromatic building block featuring a para-bromophenyl group and a terminal alkyne separated by a two-carbon ethyl spacer. This structure provides a unique combination of reactivity and spatial separation not found in more common analogs.

Molecular Formula C10H9B
Molecular Weight 209.08 g/mol
CAS No. 765906-85-2
Cat. No. B1344798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(but-3-yn-1-yl)benzene
CAS765906-85-2
Molecular FormulaC10H9B
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESC#CCCC1=CC=C(C=C1)Br
InChIInChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2
InChIKeyRBVRQKFWGAAQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Bromo-4-(but-3-yn-1-yl)benzene (CAS 765906-85-2) for Cross-Coupling and Click Chemistry


1-Bromo-4-(but-3-yn-1-yl)benzene is a bifunctional aromatic building block featuring a para-bromophenyl group and a terminal alkyne separated by a two-carbon ethyl spacer. This structure provides a unique combination of reactivity and spatial separation not found in more common analogs. It is a high-value intermediate for medicinal chemistry, materials science, and bioconjugation, enabling sequential or orthogonal functionalization via Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its computed LogP of 3.4 indicates balanced lipophilicity for synthetic applications [1].

Why Generic Aryl-Alkyne Substitution Fails for 1-Bromo-4-(but-3-yn-1-yl)benzene-Based Synthesis


Generic substitution with typical aryl halide building blocks, such as 4-bromophenylacetylene or its shorter-chain homologs, is structurally prohibitive. The specifically required two-carbon linker between the aryl bromide center and the alkyne dictates the geometry and spatial orientation of the final product in applications like PROTAC linker design or metal-organic framework (MOF) construction [1]. Even substituting a positional isomer, such as the 3-substituted variant, can completely alter the molecular geometry and invalidate structure-activity relationships, making accurate procurement of the specific para-isomer with the but-3-yn-1-yl chain non-negotiable.

Quantitative Differentiation of 1-Bromo-4-(but-3-yn-1-yl)benzene Against Key Comparators


Spatial Separation vs. 4-Bromophenylacetylene: Impact on Linker Geometry in PROTAC Design

The target compound provides a 2-carbon (ethyl) spacer between the aryl core and the terminal alkyne, compared to the direct conjugation in 4-bromophenylacetylene (CAS 766-96-1). This spacer increases the distance between the functional handles from approximately 4 atoms to 6 atoms, a critical parameter for optimizing the linker length in proteolysis-targeting chimeras (PROTACs) to achieve a functional ternary complex [1]. Conjugated alkynes can also exhibit different reactivity profiles in CuAAC due to electronic effects, making the electronically isolated alkyne in the target compound a more predictable click handle [1].

PROTACs Linker Design Molecular Spacing Click Chemistry

Chain Length Specificity: Divergent Physicochemical Profile from 1-Bromo-4-(prop-2-yn-1-yl)benzene

The target compound's logP (XLogP3-AA) is computed as 3.4, reflecting the contribution of the but-3-yn-1-yl chain, which increases lipophilicity relative to its shorter-chain analog [1]. The molecular weight is 209.08 g/mol, compared to 195.06 g/mol for the prop-2-yn-1-yl analog (CAS 944903-27-9) [1]. This difference impacts solubility, reaction workup, and chromatographic purification, which are critical for scaling a synthesis.

Physicochemical Properties LogP Molecular Weight Computed Properties

Regioisomeric Purity: Para vs. Meta Substitution in 1-Bromo-3-(but-3-yn-1-yl)benzene

The target compound is unequivocally identified as the para-isomer (Registry Number 765906-85-2), as confirmed by its IUPAC name '1-bromo-4-but-3-ynylbenzene' and InChIKey RBVRQKFWGAAQMR-UHFFFAOYSA-N [1]. A closely related compound, 1-bromo-3-(but-3-yn-1-yl)benzene, bears a distinct CAS (1551976-25-0) and molecular structure . The para isomer offers a linear, 180-degree divergent functionalization geometry, whereas the meta isomer provides a 120-degree kink. This fundamental geometric constraint is non-negotiable for the construction of linear, rigid-rod molecules or functionalizing the termini of a symmetrical linker.

Regioisomers Structure-Activity Relationship Synthetic Intermediate

Positional Isomerism of the Alkyne: Differentiation from 4-Bromobut-1-yn-1-yl)benzene

The target compound places the bromide on the aromatic ring and the alkyne at the terminus of an ethyl chain. Its positional isomer, (4-bromobut-1-yn-1-yl)benzene (CAS 23431-56-3), places the alkyne in conjugation with the phenyl ring and the bromide on the aliphatic chain [1]. This reversal creates a profound difference in chemical reactivity: the target compound's aryl bromide is the primary handle for cross-coupling, while the comparator's alkyl bromide has completely different reactivity in, for example, nucleophilic substitution versus palladium-catalyzed coupling. A procurement error here would provide a molecule with mismatched reactivity, incapable of entering the designed synthetic sequence.

Cross-Coupling Selectivity Aryl Halide Reactivity Click Chemistry

Optimal Application Scenarios for 1-Bromo-4-(but-3-yn-1-yl)benzene Based on Empirical Evidence


PROTAC Linker Length Optimization Campaigns

In a structure-activity relationship (SAR) study for proteolysis-targeting chimeras (PROTACs), the 2-carbon spacer of the target compound offers a unique incremental step between the shorter ethynyl linker and longer PEG-based or alkyl chains. Researchers can use this building block to introduce a rigid, short spacer with a terminal alkyne for downstream CuAAC conjugation, directly addressing a common need for fine-tuning the distance between the target protein and E3 ligase ligands [1].

Synthesis of para-Substituted Rod-Like Liquid Crystal Precursors

The linear, para-relationship between the bromide and alkyne groups makes this compound an ideal starting material for constructing rigid-rod molecules. The bromide can be used in a first Sonogashira coupling to extend the aromatic core, followed by a second functionalization at the alkyne to create calamitic liquid crystalline materials, a synthetic sequence not possible with bent meta-isomers or alkyl-bromide positional isomers [1].

Orthogonal Functionalization in Polymer Chemistry

For the synthesis of functionalized polymers with pendant clickable groups, the combination of an aryl bromide and a non-conjugated terminal alkyne allows for fully orthogonal chemistry. The aryl bromide can be polymerized or functionalized via Pd-catalyzed cross-coupling without affecting the alkyne, which can subsequently be reacted via CuAAC to attach dyes, targeting ligands, or other functional groups. The non-conjugated nature of the alkyne ensures its reactivity remains predictable and high yielding, unlike its conjugated counterparts [1].

Metabolic Stability Assessment in Drug Discovery

When a lead compound features a 4-phenylbut-1-yne moiety, this building block serves as the direct starting material for fragment-based or parallel synthesis. Its LogP of 3.4 provides a defined baseline for assessing how subsequent modifications alter lipophilicity, a key parameter for optimizing ADME properties. Using a shorter or longer analog would invalidate the LipE calculations that are central to the design hypothesis [1].

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